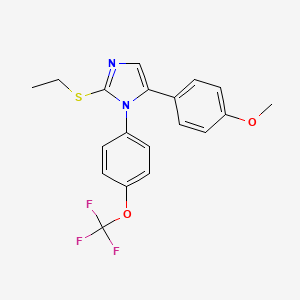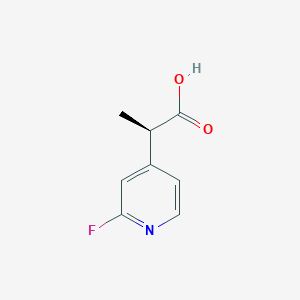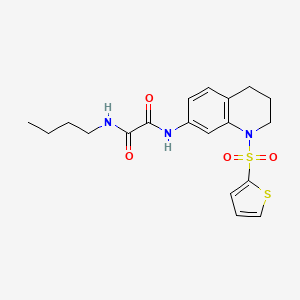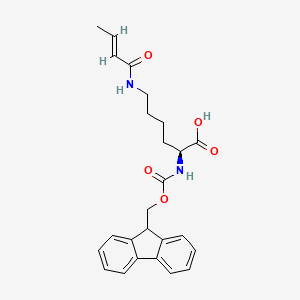![molecular formula C16H19FN2O3 B2794999 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide CAS No. 2198954-99-1](/img/structure/B2794999.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide, also known as FMOC-Lys(Fmoc)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and biophysics. This compound is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cell growth.
Mécanisme D'action
The mechanism of action of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH is not well understood. However, it is believed that the compound interacts with proteins and enzymes through the lysine residue. The FMOC group acts as a protecting group, preventing unwanted reactions with other functional groups in the peptide chain. The prop-2-enoyl and 3-methyl groups provide additional stability to the compound, making it resistant to hydrolysis and other chemical reactions.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can affect their biochemical and physiological properties. For example, the presence of the FMOC group can increase the solubility and stability of the peptide or protein. The lysine residue can also affect the charge and polarity of the molecule, which can affect its interactions with other molecules in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of peptides and proteins, making it a valuable tool for researchers in the fields of biochemistry and biophysics. The compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
One limitation of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH is its cost. The compound is relatively expensive compared to other amino acid derivatives, which can limit its use in large-scale experiments. In addition, the FMOC group can be difficult to remove from the peptide or protein, which can limit the types of experiments that can be performed.
Orientations Futures
There are several future directions for the use of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH in scientific research. One direction is the development of new drug delivery systems that incorporate the compound. Another direction is the use of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH in the design of novel biomaterials, such as hydrogels and scaffolds for tissue engineering. In addition, the compound could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Conclusion:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH is a versatile and valuable tool for researchers in the fields of biochemistry and biophysics. Its ability to act as a protecting group for the lysine residue in peptide synthesis, as well as its stability and solubility properties, make it an attractive building block for the synthesis of peptides and proteins. While there are limitations to its use, such as its cost and the difficulty of removing the FMOC group, the compound has many potential applications in the development of new drugs, biomaterials, and diagnostic tools.
Méthodes De Synthèse
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH involves the reaction of lysine with N-Fmoc-prop-2-enoyl-3-methyl-L-valine chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at room temperature. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as a protecting group for the lysine residue in peptide synthesis. The compound has also been used as a substrate for enzyme assays and as a ligand for protein purification. In addition, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide(Fmoc)-OH has been used in the development of new drug delivery systems and in the design of novel biomaterials.
Propriétés
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-3-14(20)19-13-9-11(5-6-12(13)17)18-15(21)16(2)7-4-8-22-10-16/h3,5-6,9H,1,4,7-8,10H2,2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWWFBJELOVCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2794917.png)

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)

![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)



![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)
![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)
![2-[(1R,2S,4R)-2-Amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid;hydrochloride](/img/structure/B2794938.png)
